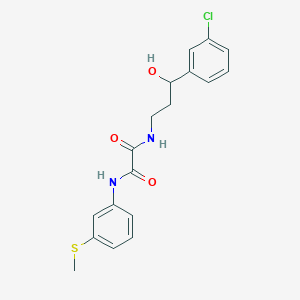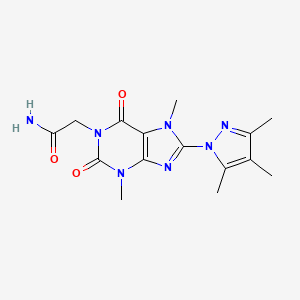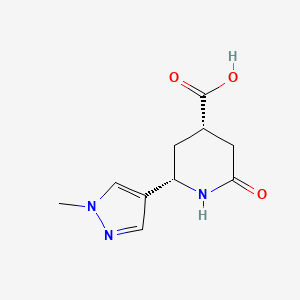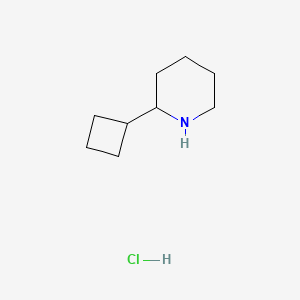![molecular formula C15H18N2O5S B2798643 N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide CAS No. 1190242-06-8](/img/structure/B2798643.png)
N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide”, also known as DMS681, is a novel small molecular inhibitor with promising potential in the treatment of various diseases. It is a derivative of phenoxy acetamide, a group of compounds that have been studied for their pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H18N2O5S. The InChI code for a similar compound, N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide, is 1S/C10H14N2O3S/c1-8(13)11-9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Researchers have developed novel synthetic routes and characterized various derivatives related to N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide, focusing on their chemical structures and potential applications. The synthesis often involves multiple steps, including condensation reactions and characterizations using spectroscopic techniques such as Mass, NMR, and FTIR spectroscopy to confirm the structures of the newly synthesized compounds (Nagarsha et al., 2023).
Antimicrobial Activity
- Some derivatives have been investigated for their antimicrobial properties, exhibiting good antibacterial and antifungal activities. This research highlights the potential use of these compounds in developing new antimicrobial agents (Nagarsha et al., 2023).
Anticancer Properties
- Research into the anticancer properties of derivatives of this compound has shown promising results against various cancer cell lines. The focus has been on synthesizing novel compounds and evaluating their cytotoxic effects on cancer cells to identify potential therapeutic agents (Vinayak et al., 2014).
Antiprotozoal Activity
- Investigations into the antiprotozoal activity of specific derivatives have demonstrated significant effects against pathogens like Trypanosoma and Plasmodium falciparum, offering insights into the development of new treatments for protozoal infections (Ismail et al., 2003).
Anti-inflammatory Activity
- Some synthesized derivatives have been evaluated for their anti-inflammatory activity, with certain compounds showing significant effects. This line of research is crucial for discovering new anti-inflammatory drugs with potentially lower side effects (Sunder & Maleraju, 2013).
Analgesic Properties
- A study on capsaicinoid analogs related to this compound has revealed potent analgesic properties, suggesting their utility in pain management (Park et al., 1995).
Direcciones Futuras
The future directions for “N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide” and its derivatives could involve designing and developing new pharmaceutical compounds . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
Propiedades
IUPAC Name |
N-[4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11(18)16-12-4-6-13(7-5-12)21-10-14-8-9-15(22-14)23(19,20)17(2)3/h4-9H,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFHBFJJLMULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(O2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dimethylphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B2798566.png)
![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2798567.png)
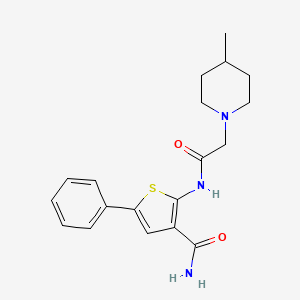

![methyl 5-cyano-1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B2798571.png)
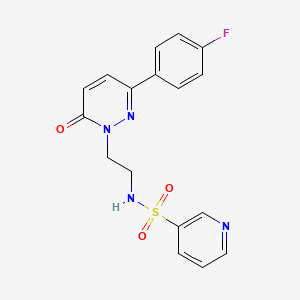
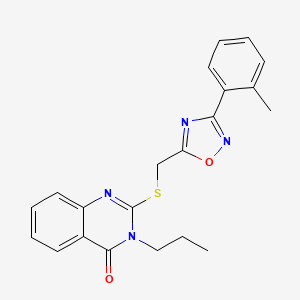
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride](/img/structure/B2798577.png)
